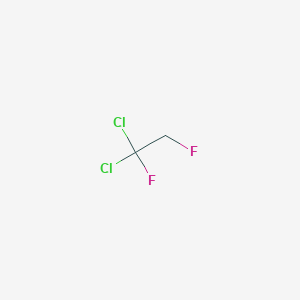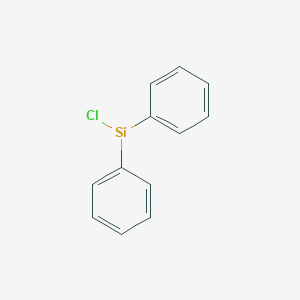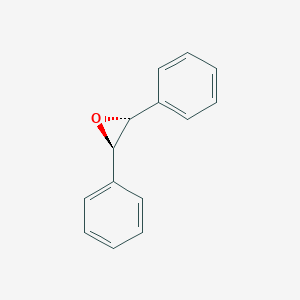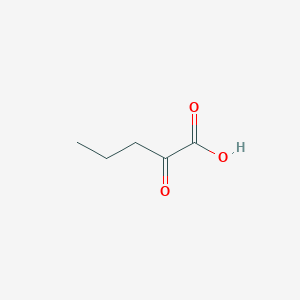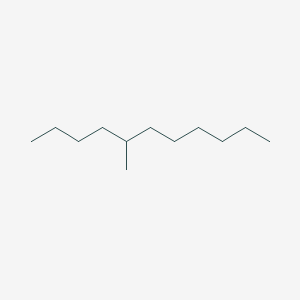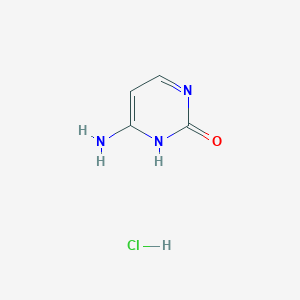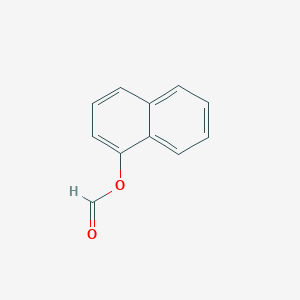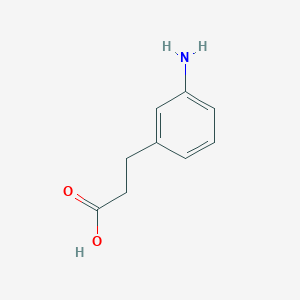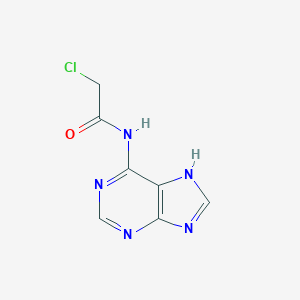
N6-Chloroacetyladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Chloroacetyladenine, also known as 6-Chloropurine riboside, is a synthetic purine nucleoside analog that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a modified version of adenosine, which is a nucleoside that plays a crucial role in various physiological processes in the human body.
作用機序
The mechanism of action of N6-Chloroacetyladenine involves its conversion to N6-Chloroacetyl-adenosine triphosphate (N6-Cl-ATP) by cellular enzymes. N6-Cl-ATP is incorporated into the DNA of target cells, leading to the inhibition of DNA synthesis. This results in the inhibition of cell growth and induction of apoptosis.
生化学的および生理学的効果
N6-Chloroacetyladenine has several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the metabolism of purine nucleosides. This leads to the accumulation of toxic metabolites and inhibition of cell growth. N6-Chloroacetyladenine has also been shown to induce oxidative stress and DNA damage in target cells.
実験室実験の利点と制限
One of the significant advantages of using N6-Chloroacetyladenine in lab experiments is its ability to inhibit DNA synthesis and induce apoptosis in target cells. This makes it a valuable tool for studying the mechanisms of cell growth and death. However, one of the limitations of using this compound is its potential toxicity to non-target cells, which can lead to unwanted side effects.
将来の方向性
N6-Chloroacetyladenine has several potential future directions in scientific research. One of the significant areas of research is in cancer therapy, where this compound can be used as a chemotherapeutic agent in combination with other drugs. N6-Chloroacetyladenine can also be used in gene therapy to deliver therapeutic genes to target cells. Additionally, this compound can be used to study the mechanisms of cell growth and death in various physiological processes.
合成法
The synthesis method of N6-Chloroacetyladenine involves the reaction of 6-chloropurine with ribose under controlled conditions. The reaction is catalyzed by enzymes such as adenosine deaminase and purine nucleoside phosphorylase. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N6-Chloroacetyladenine has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in cancer research. Studies have shown that N6-Chloroacetyladenine inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been studied for its potential use in gene therapy, where it can be used to deliver therapeutic genes to target cells.
特性
CAS番号 |
10082-95-8 |
|---|---|
製品名 |
N6-Chloroacetyladenine |
分子式 |
C7H6ClN5O |
分子量 |
211.61 g/mol |
IUPAC名 |
2-chloro-N-(7H-purin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c8-1-4(14)13-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,9,10,11,12,13,14) |
InChIキー |
KLZFMCBADSEGSF-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
その他のCAS番号 |
10082-95-8 |
同義語 |
2-Chloro-N-(1H-purin-6-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



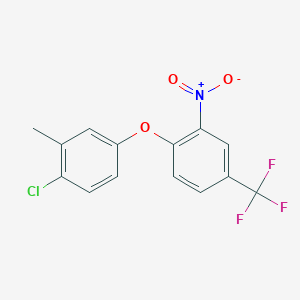
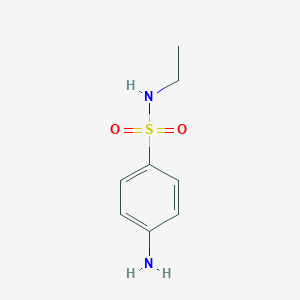
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
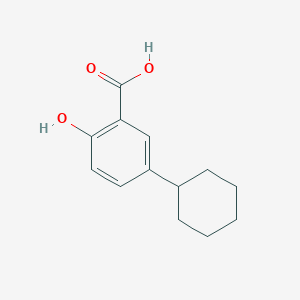
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
